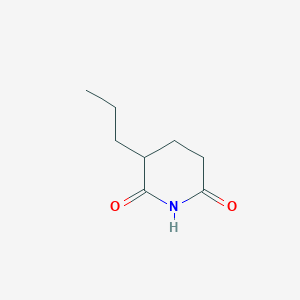

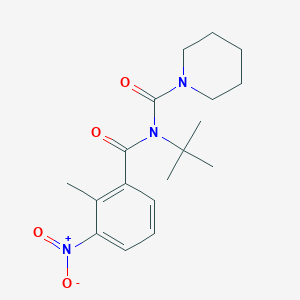

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

While there are general discussions on the reactions of azetidines , specific chemical reactions involving “Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not provided in the available resources .Scientific Research Applications

Antibacterial Agents

The synthesis and evaluation of azetidine-containing compounds have been studied for their antibacterial properties. A research by J. Frigola et al. (1995) on 7-azetidinylquinolones demonstrated that the stereochemistry of azetidine and oxazine rings is crucial for enhancing in vitro activity and oral efficacy against bacterial infections. This study highlights the importance of chirality in drug design for antibacterial agents (Frigola et al., 1995).

Antiproliferative Activity

Research conducted by Eman H. Youssef et al. (2020) on the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides, including azetidine-3-carboxamido)benzoates, explored their antiproliferative activity. These compounds showed potent cytotoxic activities against cancer cell lines, offering a foundation for developing new anti-cancer agents (Youssef et al., 2020).

Novel Isomeric Analogs

The synthesis of novel isomeric analogs of dl-proline, such as 2-carboxy-4-methylazetidine, has been reported by D. S. Soriano et al. (1980). These compounds are of interest due to their potential in synthesizing high molecular weight polypeptides, indicating their utility in peptide and protein engineering (Soriano et al., 1980).

Oxidizing Reagents

The development of hypervalent iodine compounds, such as esters of 2-iodoxybenzoic acid (IBX-esters), by V. Zhdankin et al. (2005), provides valuable oxidizing agents for synthetic chemistry. These compounds, including methyl 2-iodoxybenzoate derivatives, are used for oxidizing alcohols to aldehydes or ketones, showcasing their application in medicinal chemistry synthesis (Zhdankin et al., 2005).

S1P1 Receptor Agonists

A. Saha et al. (2011) discovered benzofuran-based S1P1 agonists with significant in vitro potency and selectivity. Their work on 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, a potent S1P1 agonist, highlights the therapeutic potential of these compounds in treating relapsing multiple sclerosis due to their excellent oral bioavailability and efficacy in reducing blood lymphocyte counts (Saha et al., 2011).

Mechanism of Action

Target of Action

Azetidines, a class of compounds to which this molecule belongs, are known to be incorporated into pharmaceutically relevant scaffolds, suggesting potential interactions with various biological targets .

Mode of Action

Azetidines are synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Azetidines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .

Result of Action

Given the known biological activities of azetidines, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

The stability and efficacy of azetidines and related compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .

properties

IUPAC Name |

methyl 2-[[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4/c1-27-19(26)13-4-2-3-5-16(13)22-17(24)12-9-23(10-12)18(25)11-6-7-14(20)15(21)8-11/h2-8,12H,9-10H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDIXAHATXBONE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2398880.png)

![ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate](/img/structure/B2398882.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2398883.png)

![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)

![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)

![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2398894.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2398898.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)